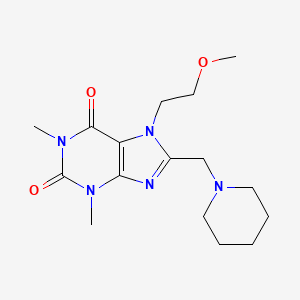

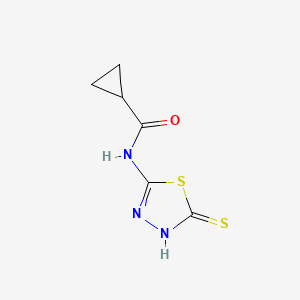

N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide is a compound with the CAS Number: 32873-56-6. It has a molecular weight of 175.24 . It is a solid at room temperature .

Synthesis Analysis

While the specific synthesis process for N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is not available, similar compounds are often synthesized via an amidation reaction .Molecular Structure Analysis

The Inchi Code for N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide is 1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3, (H,7,9) (H,5,6,8) .Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Crystal Structures of Mercapto Functionalised 1,3,4-Thiadiazoles : This study describes the synthesis and crystal structures of three mercapto functionalised 1,3,4-thiadiazoles. The solid state of 2-mercapto-5-methyl-1,3,4-thiadiazole forms a thioamide tautomer, confirmed by FTIR, Raman spectroscopy, and X-ray crystallography (Hipler, Winter, & Fischer, 2003).

Synthesis of Novel 1,2,4-Triazoles, Triazolothiadiazines and Triazolothiadiazoles : A series of new N-substituted-3-mercapto-1,2,4-triazoles, triazolo[1,3,4]thiadiazines, and triazolo[1,3,4]thiadiazoles have been synthesized, starting from isonicotinic acid hydrazide. Their structures were confirmed by spectral data and elemental analyses (Kamel & Abdo, 2014).

Anticancer Applications

- Anticancer Activity of Triazolothiadiazole Derivatives : A study on the synthesis of a series of 1,2,4-triazolo[3,4-b]thiadiazoles revealed that fourteen of the newly synthesized compounds exhibited in vitro anticancer activity (Bhat, Prasad, Poojary, & Holla, 2004).

Corrosion Inhibition

- Inhibition of Copper Corrosion : The study of 2-amino-5-mercapto-1,3,4-thiadiazole and 2-methyl-5-mercapto-1,3,4-thiadiazole revealed their efficiency as copper corrosion inhibitors in neutral chloride environments, as investigated by density-functional quantum-chemical approach and impedance spectroscopy (Blajiev & Hubin, 2004).

Sensor Applications

- Potentiometric Behavior of Mercapto Thiadiazoles : Comparative studies of the potentiometric behavior of three mercapto compounds self-assembled on gold nanoparticles as ionophores in carbon paste electrodes have been conducted. These compounds exhibit high selectivity for copper ions (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).

Antimicrobial Applications

- Synthesis and Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives : This study focuses on the synthesis of new derivatives of 1, 3, 4-thiadiazole with potential antibacterial and antifungal activities (Ameen & Qasir, 2017).

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that thiadiazoles, a class of compounds to which this compound belongs, have varied bioactivities, such as anticancer , antimicrobial , and antiviral properties .

Cellular Effects

Some studies have shown that thiadiazole derivatives can induce cell cycle progression through G1 into S phase in cells .

Molecular Mechanism

It is known that thiadiazole derivatives can inhibit kinase 1/2 (ERK1/2), which plays a crucial role in various cellular processes .

Temporal Effects in Laboratory Settings

It is known that the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been investigated in the absence and presence of electrochemically generated p-benzoquinone .

Metabolic Pathways

It is known that the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been investigated .

Properties

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS2/c10-4(3-1-2-3)7-5-8-9-6(11)12-5/h3H,1-2H2,(H,9,11)(H,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMJEMBIHKDTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)

![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)

![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)

![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)